molecular formula C17H25ClN2O4S B4570335 4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide

4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide

Cat. No.: B4570335
M. Wt: 388.9 g/mol
InChI Key: HQUDHWGOVICJTB-UHFFFAOYSA-N
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Description

4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide is a useful research compound. Its molecular formula is C17H25ClN2O4S and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.1223562 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides A Patent Review (2008 – 2012)

Sulfonamides, featuring a primary sulfonamide moiety, are crucial in various clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Recent studies and patents have highlighted novel sulfonamides with significant antitumor activity and antiglaucoma properties. The review underscores the continual need for novel sulfonamides targeting specific medical applications, including antiglaucoma drugs and antitumor agents, indicating a broad spectrum of sulfonamides in therapeutic developments (Carta, Scozzafava, & Supuran, 2012).

Current Potential Health Benefits of Sulforaphane Sulforaphane, a compound not directly related but relevant in the context of bioactive organosulfur compounds, exhibits a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This demonstrates the significant interest in organosulfur compounds for their potential health benefits and applications in preventing and treating various diseases, from cancers to neurodegenerative disorders (Kim & Park, 2016).

Chlorogenic Acid (CGA) A Pharmacological Review

Chlorogenic Acid, another phenolic compound, shows diverse biological and therapeutic roles, including antioxidant, antibacterial, and antidiabetic activities. Like sulfonamides, CGA's versatile pharmacological effects underline the importance of chemical compounds with multiple bioactivities in addressing a range of health issues, suggesting that the structural motifs present in such molecules could be key in developing future drugs (Naveed et al., 2018).

Properties

IUPAC Name

4-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-13-7-8-14(18)11-16(13)20(25(2,22)23)9-3-6-17(21)19-12-15-5-4-10-24-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUDHWGOVICJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CCCC(=O)NCC2CCCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide
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4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide
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4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide
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4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide
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4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide
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4-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide

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